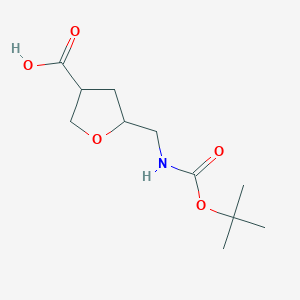
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,4-dimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a pyridazine ring, a phenyl ring, a thiazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (a pyridazine ring and a thiazole ring) suggests that the compound is likely to be planar or nearly planar. The ethoxy group, phenyl ring, and carboxamide group are likely to add additional complexity to the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The pyridazine ring could potentially participate in electrophilic aromatic substitution reactions, and the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery
Research into heterocyclic compounds, such as those related to the mentioned chemical structure, has shown significant applications in drug discovery, particularly as anti-inflammatory and analgesic agents. A study by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. This suggests that compounds with complex heterocyclic frameworks can serve as a basis for developing new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidepressant and Antagonist Properties
Further illustrating the versatility of heterocyclic carboxamides, Mahesh et al. (2011) discovered new antidepressants from structurally novel 5-HT3 receptor antagonists. The synthesis and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides revealed compounds with significant anti-depressant-like activity, demonstrating the critical role of heterocyclic carboxamides in modulating neurotransmitter systems (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Fluorinated Compounds in Imaging
On the imaging front, García et al. (2014) synthesized fluoropyridinyl carboxamides as analogs of WAY100635, showcasing their application as PET tracers for serotonin 5-HT1A receptors. Their research emphasizes the importance of fluorinated heterocyclic compounds in developing diagnostic tools for neuropsychiatric disorders, highlighting the potential research applications of similarly structured chemicals in medical imaging (García, Abet, Alajarín, Alvarez-Builla, Delgado, García-García, Bascuñana-Almarcha, Peña-Salcedo, Kelly, & Pozo, 2014).
Cytotoxicity and Antitumor Activity
Compounds with thiazole and pyrazole structures have also been explored for their cytotoxicity against cancer cells. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies underscore the potential of heterocyclic compounds in anticancer research, pointing towards the exploration of N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,4-dimethylthiazole-5-carboxamide and related chemicals in oncological studies (Hassan, Hafez, & Osman, 2014).
Orientations Futures
The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups that are often found in biologically active compounds, it’s possible that this compound could have potential applications in fields such as medicinal chemistry or materials science .
Propriétés
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-5-25-17-9-8-15(22-23-17)14-7-6-11(2)16(10-14)21-19(24)18-12(3)20-13(4)26-18/h6-10H,5H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCGESYVXYMPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)

![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2965974.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)



